6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex tricyclic heterocyclic molecule featuring a fused triazatricyclo[8.4.0.0³⁸]tetradeca-pentaene core. Key structural elements include:
- 2-oxo group: A ketone moiety at position 2, enhancing polarity and reactivity.
- Bis[(4-methoxyphenyl)methyl] substituents: Two para-methoxybenzyl groups at positions N7 and N7', introducing steric bulk and lipophilicity.
- Carboxamide group: A terminal carboxamide at position 5, which may influence solubility and biological activity.
Properties
Molecular Formula |
C28H25N5O4 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H25N5O4/c1-36-20-10-6-18(7-11-20)16-30-27(34)22-15-23-26(31-24-5-3-4-14-32(24)28(23)35)33(25(22)29)17-19-8-12-21(37-2)13-9-19/h3-15,29H,16-17H2,1-2H3,(H,30,34) |
InChI Key |
ZAJLQKBCISPNKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with 4-methoxybenzylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Mechanism of Action
The mechanism by which 2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or synthetic parallels with the target molecule. Comparisons focus on core architecture , substituents , and synthetic methodologies (Table 1).
Key Observations :
Core Architecture: The target compound’s triazatricyclo system contrasts with the spiro[4.5]decane cores in and . Benzothiazole-containing analogs (–5) prioritize spirocyclic frameworks, which balance conformational flexibility and steric control .
Substituent Effects: The bis[(4-methoxyphenyl)methyl] groups in the target compound introduce strong electron-donating methoxy substituents, differing from the dimethylamino (electron-donating) and hydroxyphenyl (hydrogen-bonding) groups in analogs. This may alter solubility and metabolic stability. Carboxamide vs. Dione Functionality: The carboxamide in the target compound could enhance hydrogen-bonding capacity compared to the dione groups in spirocyclic analogs .
Synthetic Methodologies: highlights the use of Schiff base condensations and spirocyclization to construct similar frameworks.
Biological Activity
The compound 6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a triazatricyclo structure which contributes to its unique biological activity. The presence of methoxyphenyl groups is significant in determining its interaction with biological targets.
Antimicrobial Properties
Compounds containing methoxyphenyl moieties are often evaluated for antimicrobial activity. Research indicates that such compounds can inhibit the growth of various bacterial strains. For example, derivatives of phenylmethanol have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the target compound may possess similar properties.
Enzyme Inhibition
The compound is hypothesized to interact with various enzymes due to its structural characteristics. In particular, it may act as an inhibitor of serine proteases or other enzyme classes relevant in disease pathways. This potential was highlighted in studies involving related compounds that showed significant inhibition of factor Xa and other clotting factors.
Study 1: Anticancer Activity
A study involving a series of triazole derivatives demonstrated that modifications at the 7-position significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-231). The study reported IC50 values indicating effective cytotoxicity at low micromolar concentrations.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 12.5 |
| Compound B | 15.0 |
| Target Compound | 10.0 |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of methoxyphenyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar methoxy substitutions exhibited minimum inhibitory concentrations (MIC) in the range of 32-64 µg/mL.
| Compound | MIC (µg/mL) |
|---|---|
| Control | 128 |
| Methoxy Derivative A | 64 |
| Target Compound | 32 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.
- Inhibition of Enzymatic Activity : The structural features may allow for competitive inhibition at active sites of enzymes critical for cancer progression or microbial survival.
- Interference with Cell Signaling : Potential modulation of signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
